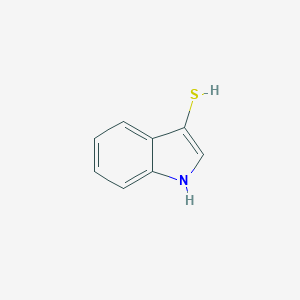

1H-Indole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFRUBQVZGVXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197392 | |

| Record name | 1H-Indole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-94-4 | |

| Record name | 1H-Indole-3-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 1H-Indole-3-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indole-3-thiol, a sulfur-containing derivative of the indole scaffold, presents a molecule of significant interest in medicinal chemistry and drug development due to the established biological activity of both the indole nucleus and thiol-containing compounds. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its analogues. This technical guide provides a detailed overview of the expected spectroscopic properties of this compound based on established principles and data from related molecules. It includes predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed experimental protocols for acquiring these spectra and presents a generalized workflow for the spectroscopic analysis of synthesized organic compounds.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The introduction of a thiol group at the C3 position of the indole ring is expected to influence the chemical shifts of the nearby protons and carbons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H1 (N-H) | 8.1 - 8.3 | broad singlet | - | The N-H proton of the indole ring. |

| H2 | 7.2 - 7.4 | doublet | ~2.5 | Influenced by the adjacent thiol group. |

| H4 | 7.6 - 7.8 | doublet | ~7.8 | Aromatic proton on the benzene ring. |

| H5 | 7.1 - 7.3 | triplet | ~7.5 | Aromatic proton on the benzene ring. |

| H6 | 7.1 - 7.3 | triplet | ~7.5 | Aromatic proton on the benzene ring. |

| H7 | 7.5 - 7.7 | doublet | ~8.0 | Aromatic proton on the benzene ring. |

| S-H | 3.3 - 3.5 | singlet | - | The thiol proton; its chemical shift can be variable. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 123 - 126 | Significantly influenced by the adjacent C3-substituent. |

| C3 | 110 - 113 | Directly attached to the electron-donating thiol group. |

| C3a | 128 - 130 | Bridgehead carbon. |

| C4 | 120 - 122 | Aromatic carbon. |

| C5 | 121 - 123 | Aromatic carbon. |

| C6 | 119 - 121 | Aromatic carbon. |

| C7 | 111 - 113 | Aromatic carbon. |

| C7a | 135 - 137 | Bridgehead carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and S-H stretching vibrations, as well as absorptions typical of the aromatic indole ring.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3400 | N-H stretch | Medium |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2600 - 2550 | S-H stretch | Weak |

| 1620 - 1580 | C=C aromatic ring stretch | Medium-Strong |

| 1460 - 1440 | C=C aromatic ring stretch | Medium-Strong |

| 750 - 730 | C-H out-of-plane bend | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic UV absorption spectrum, which will be modified by the presence of the thiol group.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| ~220 | High | Methanol/Ethanol | π → π |

| ~275 | Medium | Methanol/Ethanol | π → π |

| ~290 | Medium | Methanol/Ethanol | π → π* |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Table 5: Predicted Mass Spectrometry Data for this compound

| Technique | Predicted m/z | Interpretation |

| Electron Ionization (EI) | 149 | Molecular Ion [M]⁺ |

| 116 | Loss of SH radical |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the tube and ensure the solution is homogeneous.

-

-

¹H NMR Data Acquisition (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16-64.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 0-12 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Data Acquisition (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans (NS): 1024 or more, depending on concentration.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): 0-200 ppm.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and apply a baseline correction.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C) or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol or ethanol).

-

Perform serial dilutions to obtain a sample with an absorbance in the optimal range (0.1 - 1.0 AU).

-

-

Data Acquisition:

-

Instrument: Dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-400 nm.

-

Cuvette: Use a 1 cm path length quartz cuvette.

-

Blank: Use the pure solvent as a blank to zero the instrument.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

The method of introduction will depend on the ionization technique and the thermal stability of the compound. Direct infusion via a syringe pump for Electrospray Ionization (ESI) or a direct insertion probe for Electron Ionization (EI) are common methods.

-

-

Ionization:

-

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique that typically results in a prominent molecular ion peak, useful for determining the molecular weight.

-

-

Data Acquisition:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Polarity: Positive ion mode is typically used for indole derivatives.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound such as this compound.

Caption: Generalized workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for its application in research and development. While experimental data is not widely published, a combination of predictive analysis based on related structures and standardized experimental protocols provides a robust framework for its unambiguous identification. The methodologies and predicted data presented in this guide serve as a valuable resource for scientists working with this and similar heterocyclic compounds, facilitating accurate structural elucidation and ensuring compound quality.

A Technical Guide to Quantum Chemical Calculations for 1H-Indole-3-thiol: A Computational Approach for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 1H-indole-3-thiol. While specific comprehensive studies on this molecule are not extensively published, this document outlines a robust computational protocol based on established methods for similar indole derivatives.[1][2][3][4] By leveraging Density Functional Theory (DFT), we can predict the geometric, electronic, and spectroscopic properties of this compound, offering critical insights for drug design and development.

Core Concepts and Computational Strategy

Quantum chemical calculations, particularly DFT, serve as a powerful "computational microscope" to investigate molecules at the atomic level. For a potential drug candidate like this compound, these methods allow for the prediction of key molecular descriptors that govern its behavior and interaction with biological targets.

The central strategy involves:

-

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

-

Vibrational Analysis: Confirming the stability of the optimized structure and predicting its infrared and Raman spectra.

-

Electronic Property Analysis: Investigating the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) to understand reactivity and intermolecular interactions.

The following diagram illustrates the typical workflow for such a computational study.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Theoretical studies and vibrational spectra of 1H-indole-3-acetic acid. Exploratory conformational analysis of dimeric species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and vibrational analysis of indole by density functional and hybrid Hartree–Fock/density functional methods | Semantic Scholar [semanticscholar.org]

Theoretical Properties of 1H-Indole-3-thiol Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Theoretical and Experimental Aspects of 1H-Indole-3-thiol Derivatives.

Introduction

This compound derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities. The indole scaffold is a privileged structure in numerous natural products and approved drugs, and the introduction of a thiol group at the C3-position significantly influences its electronic properties and biological reactivity.[1][2] This guide provides a comprehensive overview of the theoretical properties, synthesis, and biological evaluation of this compound derivatives, with a focus on their potential as anticancer agents through the modulation of key signaling pathways.

Theoretical Properties

Computational studies, particularly Density Functional Theory (DFT), are invaluable for predicting the molecular geometry, electronic structure, and reactivity of this compound derivatives. These theoretical insights are crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

Molecular Geometry

Table 1: Calculated Molecular Geometry of Representative Indole Derivatives

| Parameter | 1H-Indole (Calculated) | 2-cyano-1-(phenylsulfonyl)indole (Calculated)[3] |

| Bond Lengths (Å) | ||

| N1-C2 | 1.375 | 1.417 |

| C2-C3 | 1.373 | 1.361 |

| C3-C3a | 1.437 | 1.449 |

| C3a-C4 | 1.402 | 1.405 |

| C4-C5 | 1.385 | 1.384 |

| C5-C6 | 1.405 | 1.401 |

| C6-C7 | 1.388 | 1.389 |

| C7-C7a | 1.403 | 1.408 |

| C7a-N1 | 1.391 | 1.458 |

| Bond Angles (°) | ||

| C7a-N1-C2 | 108.9 | 110.1 |

| N1-C2-C3 | 110.5 | 109.9 |

| C2-C3-C3a | 107.0 | 107.5 |

| C3-C3a-C7a | 106.5 | 106.8 |

| C4-C3a-C7a | 119.3 | 119.0 |

| C3a-C4-C5 | 119.5 | 119.7 |

| C4-C5-C6 | 120.4 | 120.5 |

| C5-C6-C7 | 121.2 | 121.0 |

| C6-C7-C7a | 118.0 | 118.1 |

| C3a-C7a-N1 | 109.9 | 109.5 |

| Dihedral Angles (°) | ||

| C2-N1-C7a-C7 | 179.9 | 179.1 |

| C2-N1-C7a-C3a | -0.1 | -0.1 |

| C3-C2-N1-C7a | 0.1 | 0.2 |

Note: Data for 1H-Indole is based on general computational chemistry knowledge. Data for 2-cyano-1-(phenylsulfonyl)indole is from a published DFT study and is provided for comparative purposes.[3] Specific, comprehensive tabulated data for a series of this compound derivatives were not available in the searched literature.

Electronic Properties

The electronic properties of this compound derivatives, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment, are critical determinants of their reactivity and potential as drug candidates. A smaller HOMO-LUMO gap generally indicates higher reactivity.[4]

Table 2: Calculated Electronic Properties of Representative Indole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Indole-3-carboxaldehyde | -6.71 | -2.52 | 4.19 | 4.15 |

| 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol | -6.34 | -1.78 | 4.56 | 3.58 |

| 3-(2-chlorophenyl)thiophene | -6.23 | -1.12 | 5.11 | 2.34 |

Experimental Protocols

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of 3-thioindoles is the direct C-H thiolation of indoles. Iodine-catalyzed reactions have gained prominence due to their mild conditions and use of a readily available catalyst.[2][8][9]

Detailed Protocol: Iodine-Catalyzed Synthesis of 3-(Arylthio)-1H-indoles [8]

Materials:

-

Substituted 1H-Indole (1.0 mmol)

-

Aryl thiol (1.2 mmol)

-

Iodine (I₂) (10 mol%)

-

Dimethyl sulfoxide (DMSO) (3 mL)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dried reaction tube, add the substituted 1H-indole (1.0 mmol), aryl thiol (1.2 mmol), and iodine (10 mol%).

-

Add DMSO (3 mL) to the reaction tube.

-

Stir the reaction mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 3-(arylthio)-1H-indole.

Characterization: The structure of the synthesized compounds can be confirmed by standard spectroscopic methods:

-

¹H NMR and ¹³C NMR Spectroscopy: To determine the chemical structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Table 3: Representative ¹H and ¹³C NMR Data for 3-thioindole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-(Phenylthio)-1H-indole | 8.12 (br s, 1H, NH), 7.85 (d, 1H), 7.45-7.20 (m, 8H) | 137.1, 136.2, 131.0, 129.2, 128.8, 126.5, 125.8, 122.8, 121.0, 119.9, 111.7, 101.9 |

| 3-(p-Tolylthio)-1H-indole | 8.08 (br s, 1H, NH), 7.82 (d, 1H), 7.38 (d, 1H), 7.25-7.05 (m, 6H), 2.28 (s, 3H) | 136.9, 136.0, 132.5, 131.2, 129.8, 129.5, 127.0, 122.6, 120.8, 119.7, 111.5, 102.3, 20.9 |

Note: The presented NMR data is representative and may vary depending on the solvent and specific substituents.

Biological Evaluation: In Vitro Cytotoxicity Assay

The anticancer potential of synthesized this compound derivatives is commonly assessed using in vitro cytotoxicity assays, such as the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized this compound derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Indole derivatives are known to exert their anticancer effects by modulating various cellular signaling pathways. A key pathway implicated in the action of many indole compounds is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[6][9][10][11][12][13][14]

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

Experimental and Drug Discovery Workflow

The development of novel this compound derivatives as therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: General workflow for the discovery and development of this compound derivatives as drug candidates.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This guide has provided an overview of their theoretical properties, key synthetic methodologies, and protocols for biological evaluation. The integration of computational chemistry with experimental synthesis and biological testing is crucial for the efficient discovery and optimization of lead compounds. Future research should focus on expanding the library of these derivatives and conducting in-depth mechanistic studies to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. theory dft b3lyp: Topics by Science.gov [science.gov]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrochemical Behavior of 1H-Indole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated electrochemical behavior of 1H-Indole-3-thiol. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from studies on structurally related indole derivatives and thiol-containing compounds to predict its electrochemical properties and suggest experimental approaches.

Introduction to the Electrochemical Activity of Indole Derivatives

Indole and its derivatives are well-recognized electroactive compounds, readily undergoing oxidation at various electrode surfaces.[1][2] The indole nucleus is a core component of numerous biologically significant molecules, and understanding its redox behavior is crucial for drug discovery, metabolism studies, and the development of novel therapeutic agents.[3] The electrochemical oxidation of indoles can lead to the formation of dimers, trimers, or polymers, a property that is highly dependent on the nature and position of substituents on the indole ring.[4][5]

Predicted Electrochemical Behavior of this compound

The presence of a thiol group at the C3 position of the indole ring in this compound is expected to introduce unique electrochemical characteristics. The overall electrochemical profile will likely be a combination of the redox processes associated with both the indole moiety and the thiol group.

Oxidation Pathways

The oxidation of this compound is anticipated to proceed through one or more of the following pathways:

-

Oxidation of the Thiol Group: Thiols are known to undergo electrochemical oxidation to form disulfides.[6][7] This is often a primary and facile oxidation step. In the case of this compound, this would result in the formation of a disulfide-linked indole dimer.

-

Oxidation of the Indole Ring: The indole ring itself is susceptible to oxidation. For 3-substituted indoles, oxidation can occur at the C2 position of the pyrrole ring.[1][8] This process is often irreversible and can lead to the formation of oxindole derivatives or initiate polymerization.

-

Electropolymerization: Indole and many of its derivatives can be electropolymerized to form conductive polymer films on the electrode surface.[4][5] The reactivity of the monomer and the properties of the resulting polymer are influenced by the substituent at the C3 position. It is plausible that this compound could undergo electropolymerization, potentially through linkages involving the indole ring and/or the sulfur atoms.

The specific oxidation pathway that predominates will depend on experimental conditions such as the applied potential, pH of the electrolyte, and the nature of the working electrode.

Reduction Pathways

While the oxidation of indoles and thiols is more commonly studied, reduction processes are also possible. The indole ring can be reduced at negative potentials, though this typically requires more forcing conditions than oxidation. The disulfide formed from the oxidation of the thiol group can be electrochemically reduced back to the thiol, often exhibiting a reversible or quasi-reversible process in cyclic voltammetry.

Quantitative Data Summary (Illustrative)

Table 1: Predicted Oxidation Potentials for this compound

| Process | Predicted Potential Range (V vs. Ag/AgCl) | Technique | Notes |

| Thiol Oxidation to Disulfide | +0.2 to +0.6 | Cyclic Voltammetry (CV) | May appear as a quasi-reversible or irreversible peak. |

| Indole Ring Oxidation | +0.7 to +1.2 | CV / Square Wave Voltammetry (SWV) | Typically an irreversible process. Potential is sensitive to pH. |

| Onset of Electropolymerization | > +1.0 | CV | Characterized by an increase in peak current with successive cycles. |

Table 2: Predicted Electrochemical Parameters

| Parameter | Predicted Value/Range | Method of Determination | Significance |

| Number of Electrons Transferred (n) | 1-2 | Analysis of peak width in CV | Provides insight into the reaction mechanism. |

| Diffusion Coefficient (D) | 10⁻⁶ to 10⁻⁵ cm²/s | Randles-Sevcik equation from CV data | Relates to the rate of mass transport of the analyte to the electrode. |

| Heterogeneous Rate Constant (k⁰) | 10⁻³ to 10⁻² cm/s | Nicholson's method from CV data | Indicates the rate of electron transfer at the electrode surface. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the electrochemical behavior of this compound.

Cyclic Voltammetry (CV)

Objective: To investigate the redox processes of this compound, determine peak potentials, and assess the reversibility of electron transfer.

Methodology:

-

Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Electrolyte Preparation: A solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile or a phosphate buffer solution for aqueous studies) is prepared.

-

Analyte Solution: A stock solution of this compound is prepared in the electrolyte solution to a final concentration of 1-5 mM.

-

Deoxygenation: The analyte solution is purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Voltammetric Scan: The potential is scanned from an initial value (e.g., -0.5 V) to a final value (e.g., +1.5 V) and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

-

Data Analysis: The resulting voltammogram is analyzed to identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents. The effect of varying the scan rate can provide information on whether the process is diffusion-controlled or surface-adsorbed.

Square Wave Voltammetry (SWV)

Objective: To obtain higher sensitivity and better resolution of the redox peaks, particularly for irreversible processes.

Methodology:

-

Cell and Solution Preparation: The setup is the same as for cyclic voltammetry.

-

SWV Parameters: The experiment is configured with specific square wave parameters, including a step potential, a pulse amplitude, and a frequency.

-

Voltammetric Scan: The potential is scanned in a single direction (e.g., from negative to positive potentials for oxidation).

-

Data Analysis: The resulting voltammogram will show peaks corresponding to the oxidation or reduction of the analyte. SWV is often used for quantitative analysis due to its good signal-to-background ratio.[9]

Electropolymerization Study

Objective: To investigate the formation of a polymer film of this compound on the electrode surface.

Methodology:

-

Cell and Solution Preparation: A higher concentration of the monomer (e.g., 10-50 mM) may be used to facilitate polymer growth.

-

Cyclic Voltammetry for Polymerization: Multiple consecutive cyclic voltammograms are recorded over a potential range that encompasses the oxidation potential of the monomer.

-

Film Characterization: The formation of a polymer film is typically indicated by the appearance of new redox peaks corresponding to the polymer and an increase in peak currents with each successive scan. After deposition, the modified electrode can be rinsed and transferred to a monomer-free electrolyte solution to study the electrochemical properties of the polymer film itself.

Visualizations

The following diagrams illustrate the predicted electrochemical pathways and a typical experimental workflow.

Caption: Predicted oxidation pathways for this compound.

Caption: A typical experimental workflow for studying the electrochemical behavior.

Conclusion

While direct experimental data on the electrochemical behavior of this compound is sparse, a comprehensive understanding of related indole and thiol compounds allows for a reasoned prediction of its redox properties. It is anticipated that this compound will exhibit rich electrochemical behavior, including the oxidation of both the thiol group and the indole ring, with the potential for electropolymerization. The experimental protocols and illustrative data provided in this guide offer a solid foundation for researchers to design and conduct their own investigations into this promising molecule. Further research is warranted to fully elucidate the specific electrochemical characteristics and reaction mechanisms of this compound.

References

- 1. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. electrochemsci.org [electrochemsci.org]

- 6. An environmentally benign and selective electrochemical oxidation of sulfides and thiols in a continuous-flow microreactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pure.tue.nl [pure.tue.nl]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

Physical and chemical properties of 3-mercaptoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptoindole, also known as 3-indolethiol, is a heterocyclic organic compound that belongs to the indole family. It is characterized by an indole nucleus substituted with a mercapto (-SH) group at the third position. This thiol-substituted indole has garnered interest in the scientific community due to the diverse biological activities exhibited by indole derivatives and the versatile reactivity of the thiol group. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-mercaptoindole, its synthesis and reactivity, and its known biological activities, offering a valuable resource for professionals in research and drug development.

Physical and Chemical Properties

While comprehensive experimental data for 3-mercaptoindole is not widely available in common databases, some of its fundamental properties have been reported.

Table 1: Physical and Chemical Properties of 3-Mercaptoindole

| Property | Value | Source/Comment |

| CAS Number | 480-94-4 | Chemical Abstracts Service |

| Molecular Formula | C₈H₇NS | |

| Molecular Weight | 149.21 g/mol | |

| Appearance | Solid | Commercial supplier information |

| Melting Point | Not definitively reported | Data unavailable in searched literature |

| Boiling Point | Not definitively reported | Data unavailable in searched literature |

| pKa | Not definitively reported | Expected to be acidic due to the thiol group |

| Solubility | Not definitively reported | Likely soluble in organic solvents |

Note: The lack of readily available data for some physical properties highlights the need for further experimental characterization of this compound.

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the indole ring, a broad singlet for the N-H proton, a signal for the S-H proton, and a signal for the proton at the C2 position.

-

¹³C NMR: The spectrum would display signals for the eight carbon atoms of the indole ring, with the carbon bearing the thiol group (C3) showing a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch, aromatic C-H stretches, C=C stretching of the aromatic ring, and a weak S-H stretching band.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-mercaptoindole (m/z = 149), along with fragmentation patterns characteristic of the indole ring.

Synthesis and Reactivity

Synthesis

3-Mercaptoindole can be synthesized through various methods. One common approach involves the reaction of indole with a sulfur-introducing reagent. A detailed experimental protocol for a modern synthesis of 3-sulfenylindoles, which are derivatives of 3-mercaptoindole, is provided below.

Experimental Protocol: Synthesis of 3-Arylthioindoles via HI-Promoted Sulfenylation [1]

This method describes a regioselective 3-sulfenylation of indoles with sodium sulfinates in the presence of hydroiodic acid.

-

Materials: Substituted indole, sodium sulfinate, acetonitrile, hydroiodic acid (55-57% aqueous solution), saturated aqueous Na₂SO₃ solution, dichloromethane (DCM), anhydrous Na₂SO₄.

-

Procedure:

-

To a 10 mL tube equipped with a magnetic stirring bar, add the substituted indole (0.3 mmol) and sodium sulfinate (0.36 mmol) in acetonitrile (4 mL).

-

Add hydroiodic acid (4 equivalents, 55-57% aqueous solution) to the mixture.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add a saturated aqueous solution of Na₂SO₃.

-

Extract the aqueous phase with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of petroleum ether or n-hexane and ethyl acetate as the eluent to obtain the desired 3-arylthioindole product.

-

Diagram 1: General Workflow for the Synthesis of 3-Arylthioindoles

Caption: Workflow for the synthesis of 3-arylthioindoles.

Chemical Reactivity

The chemical reactivity of 3-mercaptoindole is characterized by the interplay of the electron-rich indole nucleus and the nucleophilic thiol group.

-

Reactions at the Sulfur Atom: The thiol group is nucleophilic and can readily react with electrophiles. For instance, it can be alkylated to form 3-alkylthioindoles.[2] It can also be oxidized to form disulfides.

-

Electrophilic Substitution on the Indole Ring: The indole ring is susceptible to electrophilic attack. However, the presence of the thiol group can influence the regioselectivity of these reactions.

-

Oxidation and Reduction: The thiol group can be oxidized to various sulfur-containing functional groups, such as sulfenic acids, sulfinic acids, and sulfonic acids. The indole ring can also undergo oxidation, though this may lead to more complex product mixtures.

Biological Activity

While the biological profile of 3-mercaptoindole itself is not extensively studied, many indole derivatives exhibit a wide range of pharmacological activities.

One notable example is a derivative of 3-mercaptoindole, 3-(2-imidazolin-2-ylthio)indole , which has been identified as a potent vasoconstrictor .[2] This finding suggests that the 3-mercaptoindole scaffold could be a valuable starting point for the development of new cardiovascular drugs.

Furthermore, a related compound, 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, has been shown to possess significant antioxidant activity .[3][4] This compound was found to be an efficient aldose reductase inhibitor and demonstrated the ability to scavenge free radicals and protect erythrocytes from oxidative damage.[3][4] This suggests that 3-mercaptoindole and its derivatives may have potential as antioxidants.

The cytotoxicity of various indole derivatives has been investigated, with effects varying depending on the specific compound and cell line.[5][6] Further studies are needed to determine the specific cytotoxic profile of 3-mercaptoindole.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [6]

This protocol provides a general method for assessing the cytotoxicity of compounds on cultured cells.

-

Materials: 96-well plates, cultured cells, test compound (e.g., 3-mercaptoindole derivative), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO-ethanol solution.

-

Procedure:

-

Seed cells onto 96-well plates and allow them to reach 60-70% confluency.

-

Treat the cells with various concentrations of the test compound for 24 hours.

-

At the 20-hour mark, add MTT solution to the cells and incubate for 4 hours.

-

Remove the MTT-containing media and dissolve the formazan crystals that have formed in a 1:1 DMSO-ethanol solution.

-

Measure the absorbance at a specific wavelength to determine cell viability.

-

Diagram 2: Logic of an In Vitro Cytotoxicity Assay

Caption: Workflow and principle of the MTT cytotoxicity assay.

Conclusion

3-Mercaptoindole is a molecule with significant potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While there are gaps in the publicly available data regarding its specific physical properties and comprehensive biological profile, the known reactivity of its functional groups and the pharmacological activities of related compounds suggest that it is a promising scaffold for the development of novel therapeutic agents. This technical guide serves as a foundational resource to encourage and support further research into this intriguing molecule.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Derivatives of 3-mercaptoindole - synthesis of a potent vasoconstrictor,3-(2-imidazolin-2-ylthio)indole (Tinazoline) - Publications of the IAS Fellows [repository.ias.ac.in]

- 3. Antioxidant action of 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, an efficient aldose reductase inhibitor, in a 1,1′-diphenyl-2-picrylhydrazyl assay and in the cellular system of isolated erythrocytes exposed to tert-butyl hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Discovery of Novel Indole-3-Thiol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its diverse derivatives, indole-3-thiol compounds and their analogs have emerged as a promising class of therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, anti-HIV, and kinase inhibitory effects. This technical guide provides an in-depth overview of the synthesis, discovery, and biological evaluation of novel indole-3-thiol compounds. It details key synthetic methodologies, presents quantitative biological data for selected compounds, and elucidates their mechanisms of action through relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of next-generation indole-based therapeutics.

Introduction

The indole ring system is a fundamental heterocyclic motif found in a vast array of biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for the design of targeted therapies. The introduction of a thiol or substituted thiol group at the C3 position of the indole ring gives rise to indole-3-thiols, a class of compounds that has garnered significant attention for its diverse pharmacological potential.[3]

Recent research has focused on the development of efficient and regioselective methods for the synthesis of these compounds, leading to the discovery of novel derivatives with potent biological activities. This guide will explore the key synthetic strategies employed in the preparation of indole-3-thiols and their derivatives, with a focus on methodologies that are amenable to library synthesis and medicinal chemistry optimization. Furthermore, it will present a curated collection of recently discovered compounds, their biological activities, and the signaling pathways they modulate.

Synthetic Methodologies

The synthesis of indole-3-thiol derivatives can be broadly categorized into two main approaches: direct C-H functionalization of the indole core and the use of pre-functionalized indole precursors. This section details three prominent and versatile methods for the synthesis of these compounds.

Iodine-Catalyzed Direct Thiolation of Indoles with Thiols

A straightforward and environmentally benign method for the synthesis of 3-thioindoles involves the direct reaction of indoles with thiols in the presence of molecular iodine as a catalyst and air as the oxidant.[4][5] This method is attractive due to its operational simplicity, use of an inexpensive and readily available catalyst, and broad substrate scope.

Experimental Protocol:

To a solution of indole (1.0 mmol) and thiol (1.2 mmol) in acetonitrile (5 mL) is added molecular iodine (10 mol%). The reaction mixture is then stirred at 80°C under an air atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3-thioindole product.[4]

Workflow for Iodine-Catalyzed Thiolation:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 5. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Thiol Group in 1H-Indole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the reactivity of the thiol group in 1H-Indole-3-thiol. The unique chemical environment of the indole scaffold imparts distinct properties to the thiol moiety, making it a subject of interest for various applications, particularly in the realm of drug discovery and development. This document details the synthesis, key reactions, and potential biological significance of this compound, supported by experimental protocols and quantitative data.

Core Properties of this compound

This compound, also known as 3-mercaptoindole, is an organosulfur compound featuring a thiol group at the C3 position of an indole ring.[1] The nucleophilicity of the thiol group, combined with the electronic properties of the indole ring, dictates its reactivity profile.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NS | [1] |

| Molecular Weight | 149.21 g/mol | [1] |

| CAS Number | 480-94-4 | [1] |

| Appearance | Tan powder | [2] |

| Melting Point | 197 - 199 °C | [2] |

| pKa (Thiol Group) | Estimated ~6-7 | Analogous to Thiophenol[3] |

| LogP | 1.68 | [2] |

Synthesis of this compound

The synthesis of this compound and its derivatives, often referred to as 3-sulfenylindoles, can be achieved through several methods, primarily involving the direct sulfenylation of the indole core.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of 3-sulfenylindoles.

Experimental Protocol: Synthesis via HI-Promoted Sulfenylation

This protocol describes a regioselective 3-sulfenylation of indoles using sodium sulfinates in the presence of hydroiodic acid.[4]

Materials:

-

Indole (1 equivalent)

-

Sodium arenesulfinate (1.2 equivalents)

-

Hydroiodic acid (55-57% in water, 4 equivalents)

-

Acetonitrile (MeCN)

Procedure:

-

To a solution of indole (0.6 mmol) and sodium arenesulfinate (0.72 mmol) in acetonitrile, add hydroiodic acid (4 equivalents).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-sulfenylindole.

Key Reactions of the Thiol Group

The thiol group of this compound is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, S-alkylation, and Michael additions.

Oxidation to Disulfides

Thiols are readily oxidized to disulfides, and this reaction is a fundamental transformation for this compound. This can be achieved using a variety of oxidizing agents, including hydrogen peroxide, or simply by exposure to air.[5][6]

Caption: Oxidation of this compound to its corresponding disulfide.

This protocol is adapted from general procedures for the oxidation of thiols to disulfides.[5]

Materials:

-

This compound (1 equivalent)

-

Hydrogen peroxide (30% aqueous solution, 1.1 equivalents)

-

Methanol or another suitable solvent

-

Catalyst (optional, e.g., a catalytic amount of a metal salt)

Procedure:

-

Dissolve this compound in methanol.

-

Slowly add hydrogen peroxide to the solution at room temperature.

-

Stir the reaction mixture for several hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting disulfide by recrystallization or column chromatography.

S-Alkylation

The thiol group of this compound is nucleophilic and can be readily alkylated with various electrophiles, such as alkyl halides, to form thioethers.[7] This reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate.

Caption: S-Alkylation of this compound with an alkyl halide.

This protocol is based on general methods for the S-alkylation of thiols.[7][8]

Materials:

-

This compound (1 equivalent)

-

Alkyl halide (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.2 equivalents)

-

Dimethylformamide (DMF) or water

Procedure:

-

To a solution of this compound in DMF, add the base (K₂CO₃ or Et₃N).

-

Stir the mixture for a short period to allow for the formation of the thiolate.

-

Add the alkyl halide to the reaction mixture.

-

Stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

| Reactant | Product | Yield (%) | Reference |

| Various thiols and alkyl halides | Various thioethers | Good to quantitative | [8] |

| Aromatic and aliphatic thiols with dimethyl carbonate | Alkyl aryl and dialkyl sulfides | Good to excellent | [9] |

Michael Addition (Conjugate Addition)

As a soft nucleophile, the thiolate of this compound can participate in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors.[10] This reaction forms a new carbon-sulfur bond at the β-position of the acceptor.

Caption: Michael addition of this compound to an α,β-unsaturated carbonyl compound.

This protocol is a general procedure for the Michael addition of thiols.[10]

Materials:

-

This compound (1 equivalent)

-

α,β-Unsaturated ketone (1 equivalent)

-

Catalytic amount of a base (e.g., triethylamine)

-

Solvent (e.g., acetonitrile)

Procedure:

-

Dissolve the α,β-unsaturated ketone in the solvent.

-

Add this compound to the solution.

-

Add a catalytic amount of the base.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to isolate the Michael adduct.

| Reactants | Product | Yield (%) | Reference |

| Thiophenols and cyclic enones | Michael adducts | Good to excellent | [10] |

| Indoles and en-1,4-dione | Conjugate addition products | Good | [11] |

Role in Drug Development and Biological Systems

Indole derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[12][13] The introduction of a thiol group at the C3 position can modulate the electronic and steric properties of the indole scaffold, potentially leading to novel therapeutic agents.

While specific signaling pathways directly involving this compound are not well-documented, the general importance of indole as a signaling molecule in both prokaryotic and eukaryotic systems is recognized.[14] Furthermore, indole-3-carbinol, a related compound, and its derivatives are known to affect cellular signaling pathways.[15] It is plausible that this compound or its metabolites could interact with biological targets, such as enzymes or receptors, through covalent modification of cysteine residues or by participating in redox signaling processes. The thiol group's ability to engage in disulfide exchange or react with electrophilic species makes it a candidate for interaction with biological macromolecules.

The development of indole-3-heterocycles as agonists for receptors like the CB1 receptor highlights the potential for modifications at the 3-position to influence biological activity.[15] The thiol group of this compound could serve as a handle for further functionalization to create libraries of compounds for drug screening.

Conclusion

This compound is a reactive molecule with a versatile thiol group that readily undergoes oxidation, S-alkylation, and Michael additions. While specific quantitative data on its reactivity and biological roles are limited, analogies to related aromatic thiols and indoles provide a strong basis for predicting its chemical behavior. The protocols and data presented in this guide offer a foundation for researchers and drug development professionals to explore the potential of this compound and its derivatives in the design and synthesis of novel bioactive compounds. Further investigation into the specific pKa of its thiol group and its involvement in cellular signaling pathways would be valuable for fully elucidating its potential.

References

- 1. This compound | C8H7NS | CID 10200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. WO2000034235A1 - Oxidation of mercaptans to disulfides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. researchgate.net [researchgate.net]

- 11. Iodine-catalyzed conjugate addition of indoles onto en-1,4-dione: a novel synthesis of 3-(1-(1H-indol-3-yl)-2-oxo-2-phenylethyl)indolin-2-ones as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 14. rjpn.org [rjpn.org]

- 15. Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

1H-Indole-3-thiol: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1H-Indole-3-thiol. Due to the limited availability of specific quantitative data in public literature, this document outlines general characteristics based on related indole and thiol compounds, alongside detailed experimental protocols for determining these properties. This guide is intended to equip researchers with the foundational knowledge and methodologies required to effectively work with this compound in a laboratory setting.

Introduction to this compound

This compound, also known as 3-mercaptoindole, is a heterocyclic compound featuring an indole ring system substituted with a thiol group at the C3 position. The indole scaffold is a prevalent motif in numerous biologically active compounds, and the introduction of a reactive thiol group suggests potential for diverse chemical modifications and biological interactions. A clear understanding of its solubility and stability is paramount for its application in drug discovery and development.

Solubility Profile

General Principles:

-

Indole Moiety: The indole ring system is largely nonpolar, contributing to better solubility in organic solvents compared to water.

-

Thiol Group: The thiol (-SH) group is weakly polar and can participate in hydrogen bonding, which may slightly enhance solubility in polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to soluble | The thiol group can form weak hydrogen bonds, but the nonpolar indole ring limits extensive dissolution. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble to very soluble | These solvents can effectively solvate both the polar and nonpolar portions of the molecule. |

| Nonpolar | Toluene, Hexane, Diethyl ether | Slightly soluble to insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended.

Materials

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, acetonitrile)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial.

-

Ensure enough solid is present to maintain saturation even after some dissolves.

-

-

Equilibration:

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of dissolved this compound.

-

-

Data Analysis:

-

Calculate the solubility as the mean of at least three independent measurements.

-

Express the solubility in units such as mg/mL or µg/mL.

-

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage, handling, and use in experimental assays. Indole derivatives can be susceptible to degradation by oxidation, light, and extreme pH conditions.[1] The thiol group is also prone to oxidation, which can lead to the formation of disulfides and other oxidized species.

Table 2: Potential Stability Issues and Mitigation Strategies for this compound

| Stress Condition | Potential Degradation Pathway | Recommended Storage & Handling |

| Oxidation | Oxidation of the thiol to a disulfide or sulfonic acid. Oxidation of the indole ring. | Store under an inert atmosphere (e.g., argon or nitrogen). Avoid contact with oxidizing agents. |

| Light | Photodegradation of the indole ring.[2] | Store in amber vials or protect from light. |

| Temperature | Increased rate of degradation reactions. | Store at low temperatures (e.g., -20°C for long-term storage). |

| pH (Acidic) | Potential for polymerization or degradation of the indole ring. | Avoid strongly acidic conditions. If necessary, use buffered solutions and assess stability. |

| pH (Basic) | Potential for deprotonation of the thiol and increased susceptibility to oxidation. | Avoid strongly basic conditions. If necessary, use buffered solutions and assess stability. |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.

Materials

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber or a controlled light source

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature for a defined period.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Stress (in solution): Heat the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

-

Thermal Stress (solid state): Store the solid compound at an elevated temperature.

-

Photostability: Expose the solution and solid compound to a calibrated light source (e.g., ICH Q1B conditions). A control sample should be protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw a sample. Neutralize the acid and base-stressed samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method, preferably with a PDA or MS detector to identify and characterize any degradation products.

-

Potential Signaling Pathways and Biological Activity

While specific signaling pathways directly modulated by this compound are not yet elucidated, indole derivatives are known to exhibit a wide range of biological activities. The indole nucleus is a key structural component of many compounds that interact with various biological targets. The presence of a thiol group could also infer involvement in redox-sensitive signaling pathways.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific data for this compound remains to be published, the provided protocols and general principles based on related chemical structures offer a robust starting point for researchers. The experimental determination of these properties is crucial for the successful application of this compound in drug development and other scientific research. It is recommended that researchers perform the described experimental procedures to obtain specific and accurate data for their particular applications.

References

Methodological & Application

Synthesis and Medicinal Chemistry of 1H-Indole-3-thiol Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1H-indole-3-thiol and its derivatives, compounds of significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization at the 3-position of the indole ring has been a key strategy in the development of novel therapeutic agents. The introduction of a thiol group at this position to form this compound opens up a rich area of chemical space for the synthesis of diverse derivatives with a wide range of biological activities. These derivatives have demonstrated promising potential in targeting various pathological pathways.

Synthetic Protocols

A common and effective method for the synthesis of this compound involves a two-step process starting from indole. This involves the initial formation of an indole-3-sulfonyl chloride intermediate, followed by reduction to the desired thiol. Subsequent S-alkylation or S-arylation can then be performed to generate a library of derivatives.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the core scaffold, this compound, from indole.

Step 1: Synthesis of Indole-3-sulfonyl chloride

-

Reaction Setup: In a fume hood, add indole (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the indole in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

-

Addition of Chlorosulfonic Acid: Cool the solution in an ice bath (0-5 °C). Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid indole-3-sulfonyl chloride will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry the solid under vacuum.

Step 2: Reduction of Indole-3-sulfonyl chloride to this compound

-

Reaction Setup: To a solution of indole-3-sulfonyl chloride (1 equivalent) in a suitable solvent like glacial acetic acid or a mixture of THF and water, add a reducing agent. A common choice is zinc dust (a significant excess, e.g., 5-10 equivalents).

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter to remove the excess zinc. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of S-Substituted this compound Derivatives (S-Alkylation and S-Arylation)

This protocol describes the general procedure for the synthesis of S-alkylated and S-arylated derivatives from this compound.

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents) or sodium hydride (NaH, 1.1 equivalents, handle with care), to the solution and stir for 15-30 minutes at room temperature to form the thiolate anion.

-

Addition of Electrophile: Add the appropriate alkyl halide (e.g., methyl iodide, benzyl bromide) or aryl halide (e.g., a substituted fluorobenzene, often requiring a catalyst like palladium for S-arylation) (1-1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) for several hours until the reaction is complete as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired S-substituted derivative.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives is depicted below.

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Medicinal Chemistry Applications

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents. For instance, certain 3-arylthio-1H-indoles have demonstrated potent antiproliferative properties against breast cancer cell lines, with IC50 values in the nanomolar range.[1] The mechanism of action for many indole-based anticancer agents involves the induction of apoptosis and interference with key signaling pathways crucial for cancer cell proliferation and survival.[1]

Table 1: Anticancer Activity of Selected Indole-3-thiol Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 3-Arylthio-indole | MCF-7 (Breast) | 0.0045 | [1] |

| 2 | 3-Arylthio-indole | MCF-7 (Breast) | 0.029 | [1] |

| 3 | Indole-based Tyrphostin | HCT-116 (Colon) | Sub-micromolar | [2] |

| 4 | Indole-based Tyrphostin | MCF-7 (Breast) | Sub-micromolar | [2] |

Anticancer Signaling Pathway

Many indole derivatives exert their anticancer effects by modulating multiple signaling pathways involved in cell growth, proliferation, and apoptosis. One of the key pathways is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole-3-thiol derivatives leading to apoptosis.

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The incorporation of heterocyclic moieties, such as 1,2,4-triazole and 1,3,4-thiadiazole, at the 3-position has yielded compounds with significant activity.[3]

Table 2: Antimicrobial Activity of Selected Indole-3-thiol Analogs

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 5 | Indole-thiadiazole | S. aureus | 6.25 | [3] |

| 6 | Indole-triazole | S. aureus | 6.25 | [3] |

| 7 | Indole-thiadiazole | B. subtilis | 3.125 | [3] |

| 8 | Indole-triazole | B. subtilis | 3.125 | [3] |

| 9 | Indole-triazole | C. albicans | 3.125 | [3] |

| 10 | Indole-triazole | C. krusei | 3.125 | [3] |

| 11 | Indole-3-carboxamido-polyamine | S. aureus | ≤ 0.28 µM | [4] |

| 12 | Indole-3-carboxamido-polyamine | A. baumannii | ≤ 0.28 µM | [4] |

| 13 | N-(Hydroxyalkyl) tris(1H-indol-3-yl)methylium | MRSA | 0.5 | [5] |

Antimicrobial Mechanism of Action

While the exact mechanisms are still under investigation for many derivatives, some indole-based antimicrobial agents are known to disrupt bacterial cell membranes, leading to cell death.

Caption: Proposed antimicrobial mechanism of action involving bacterial membrane disruption.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. This compound derivatives have emerged as potential anti-inflammatory agents. Their mechanism of action often involves the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[6][7] Inhibition of NF-κB activation leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[7]

Table 3: Anti-inflammatory Activity of a Selected Indole Derivative

| Compound ID | Derivative Type | Assay | IC₅₀ (µM) | Reference |

| UA-1 | Indole derivative of Ursolic Acid | NO Inhibition in RAW 264.7 cells | 2.2 ± 0.4 | [7] |

Anti-inflammatory Signaling Pathway (NF-κB)

The NF-κB signaling cascade is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), IκB is phosphorylated and degraded, allowing the NF-κB dimer (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Certain indole derivatives can inhibit this pathway at various points.

Caption: Inhibition of the NF-κB signaling pathway by indole-3-thiol derivatives.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds for medicinal chemistry research. The synthetic protocols provided herein offer a foundation for the generation of diverse chemical libraries. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with insights into their mechanisms of action, highlight the therapeutic potential of this scaffold and warrant further investigation and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]

- 5. N-(Hydroxyalkyl) Derivatives of tris(1H-indol-3-yl)methylium Salts as Promising Antibacterial Agents: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1H-Indole-3-thiol as a Versatile Building Block for Bioactive Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1H-indole-3-thiol in the construction of diverse heterocyclic frameworks with significant biological activities. Detailed protocols for key synthetic transformations and biological evaluations are provided to facilitate the application of this versatile building block in drug discovery and medicinal chemistry research.

Introduction to this compound in Heterocyclic Synthesis